molecular formula C16H9Cl3N2 B15075548 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine

Cat. No.: B15075548
M. Wt: 335.6 g/mol
InChI Key: AQZJHGONWWIWAL-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with 2-chloropyrimidine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine is unique due to the presence of both chlorine atoms and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Biological Activity

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with two 4-chlorophenyl groups and a chlorine atom at the 2-position. This structure is significant for its interactions with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antiviral Properties : In a study focusing on influenza virus inhibition, derivatives of this compound were identified as potential inhibitors of the PA-PB1 interaction critical for viral replication .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups enhances the anti-inflammatory activity of the pyrimidine derivatives. For instance, modifications at positions 2 and 4 of the pyrimidine ring significantly affect potency against COX-2 and other targets .

CompoundSubstituentsIC50 (μmol)Activity
This compound4-chlorophenyl0.04 ± 0.01COX-2 Inhibition
Other PyrimidinesVariousVariesAnti-inflammatory

Case Studies

  • Anti-inflammatory Efficacy : A study demonstrated that this compound significantly reduced paw edema in carrageenan-induced models. The results indicated a marked decrease in inflammatory markers such as iNOS and COX-2 mRNA expressions compared to control groups .
  • Antiviral Activity : In a high-throughput screening for antiviral agents against influenza A virus, this compound exhibited promising results as an inhibitor of viral polymerase activity. The compound demonstrated a direct effect on viral replication in vivo, leading to substantial reductions in viral load in infected models .
  • Toxicity and Safety Profile : Toxicological assessments have shown that this compound does not exhibit acute toxicity at high doses in animal models, indicating a favorable safety profile for potential therapeutic applications .

Properties

Molecular Formula

C16H9Cl3N2

Molecular Weight

335.6 g/mol

IUPAC Name

2-chloro-4,6-bis(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C16H9Cl3N2/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H

InChI Key

AQZJHGONWWIWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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